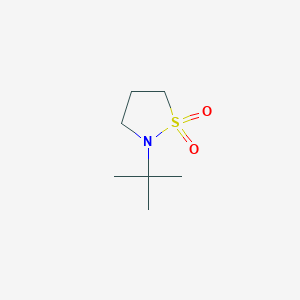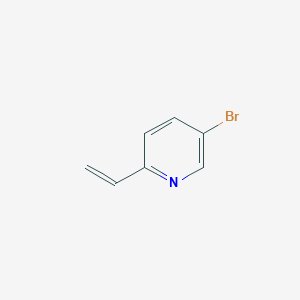
3-(2-Bromophenyl)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate, a compound structurally similar to 3-(2-Bromophenyl)butanoic acid, has been described . The process involves a series of reactions including the use of (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, and ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl .Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenyl)butanoic acid consists of a butanoic acid chain with a bromophenyl group attached at the third carbon. The bromophenyl group is an aromatic ring with a bromine atom attached, which can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Organic Synthesis
3-(2-Bromophenyl)butanoic acid: is a valuable intermediate in organic synthesis. Its bromine atom can undergo various reactions, such as nucleophilic substitution or palladium-catalyzed coupling reactions, making it a versatile building block for synthesizing complex molecules. For instance, it can be used to create novel organic compounds with potential applications in pharmaceuticals and materials science .
Medicinal Chemistry
In medicinal chemistry, 3-(2-Bromophenyl)butanoic acid can be employed to develop new drug candidates. Its structure allows for the introduction of additional pharmacophores, enhancing the molecule’s ability to interact with biological targets. This compound could be pivotal in the synthesis of new anti-inflammatory agents or central nervous system drugs .
Polymer Research
This compound can serve as a monomer or a modifier in polymer research. By incorporating 3-(2-Bromophenyl)butanoic acid into polymers, researchers can impart specific properties such as increased thermal stability or enhanced mechanical strength. It could also be used to create functionalized surfaces for biomedical applications .
Material Science
In material science, 3-(2-Bromophenyl)butanoic acid can be utilized to synthesize new materials with unique optical or electronic properties. It can be a precursor for materials used in organic light-emitting diodes (OLEDs) or as a component in the creation of advanced composite materials .
Catalysis
The bromine atom in 3-(2-Bromophenyl)butanoic acid makes it a candidate for use in catalysis, particularly in catalyst design. It can be used to synthesize ligands for transition metal catalysts, which are crucial in various industrial chemical processes .
Agrochemical Research
In agrochemical research, 3-(2-Bromophenyl)butanoic acid can be a precursor for the development of new herbicides or pesticides. Its ability to be transformed into various derivatives makes it a valuable tool for creating compounds that can target specific pests or weeds .
Environmental Science
This compound can also play a role in environmental science. It can be used to study the degradation of brominated organic compounds in the environment or to develop new methods for the remediation of bromine-containing pollutants .
Analytical Chemistry
Lastly, in analytical chemistry, 3-(2-Bromophenyl)butanoic acid can be used as a standard or reagent in chromatographic methods or mass spectrometry. It can help in the quantification and analysis of similar compounds in complex mixtures .
properties
IUPAC Name |
3-(2-bromophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRPAZFPUTDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)butanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)
![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)

